molecular formula C13H14N4OS B2843642 N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2195882-89-2

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2843642
CAS No.: 2195882-89-2
M. Wt: 274.34
InChI Key: BRZCXSWCHDKQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound’s unique structure offers intriguing possibilities for drug discovery, materials science, and catalysis studies.

Chemical Reactions Analysis

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the pyrimidin-2-ylamino group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is explored for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, especially in cancer treatment due to its ability to modulate specific molecular targets.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to selectively bind to retinoid X receptor alpha (RXRα), leading to the inhibition of its activity. This interaction induces apoptosis in cancer cells by stimulating caspase-3 activity and causing the cleavage of poly ADP-ribose polymerase .

Comparison with Similar Compounds

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:

    (5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone: This compound has a pyrazin-2-ylamino group instead of a pyrimidin-2-ylamino group, which may result in different biological activities and chemical reactivity.

    (5-Methylthiophen-2-yl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone: The presence of a pyridin-2-ylamino group instead of a pyrimidin-2-ylamino group can also lead to variations in its properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for scientific research.

Biological Activity

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of an azetidine ring, a pyrimidine moiety, and a thiophene derivative. The molecular formula is C13H14N4OSC_{13}H_{14}N_4OS with a molecular weight of 278.34 g/mol.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the thiophene carbonyl group via acylation methods.
  • Pyrimidine integration through nucleophilic substitution reactions.

Specific conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 15 to 125 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by disrupting tubulin polymerization, which is essential for cell division. The compound's ability to block cells in the G2/M phase of the cell cycle indicates its potential as a chemotherapeutic agent .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed improved antibacterial activity compared to traditional antibiotics, suggesting its utility in combating antibiotic-resistant strains .
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis .

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial15 - 125
N-[1-(5-methylthiophene)-3-pyridinyl]pyrimidin-2-aminesAnticancerVaries by cell line

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-3-4-11(19-9)12(18)17-7-10(8-17)16-13-14-5-2-6-15-13/h2-6,10H,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZCXSWCHDKQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.